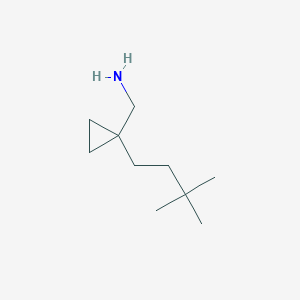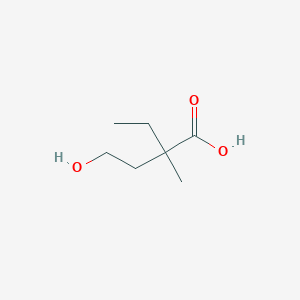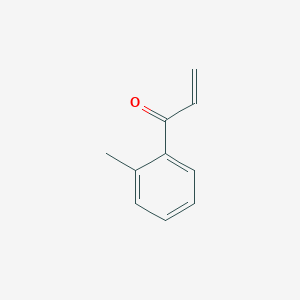
1-o-Tolylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(O-tolyl)prop-2-en-1-one, also known as 1-(2-methylphenyl)prop-2-en-1-one, is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methyl group attached to the ortho position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(O-tolyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base. The general procedure is as follows:
Reactants: 2-methylbenzaldehyde and acetone.
Catalyst: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of 1-(O-tolyl)prop-2-en-1-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
1-(O-tolyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed:
Oxidation: 2-methylbenzoic acid.
Reduction: 1-(2-methylphenyl)propan-1-ol.
Substitution: Depending on the substituent introduced, products such as 2-chloro-1-(2-methylphenyl)prop-2-en-1-one or 2-nitro-1-(2-methylphenyl)prop-2-en-1-one can be formed.
Applications De Recherche Scientifique
1-(O-tolyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer treatment.
Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(O-tolyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target cells or organisms.
Comparaison Avec Des Composés Similaires
1-(O-tolyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: 1-(4-methylphenyl)prop-2-en-1-one, 1-(3-methylphenyl)prop-2-en-1-one, and 1-(2-chlorophenyl)prop-2-en-1-one.
Uniqueness: The presence of the methyl group at the ortho position in 1-(O-tolyl)prop-2-en-1-one imparts unique steric and electronic properties, influencing its reactivity and biological activity. This distinguishes it from other chalcones with different substitution patterns.
Propriétés
Formule moléculaire |
C10H10O |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
1-(2-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |
Clé InChI |
IRHOMHHGLFTQAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


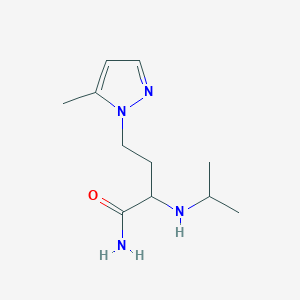

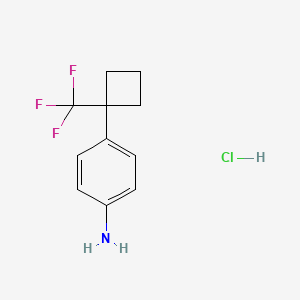
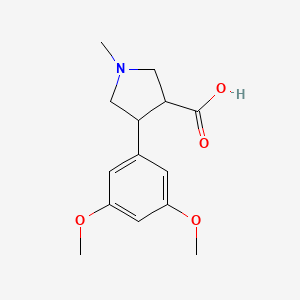

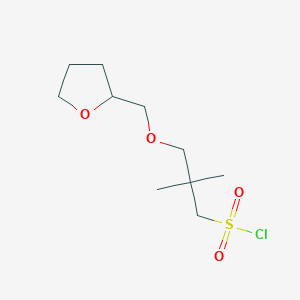

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

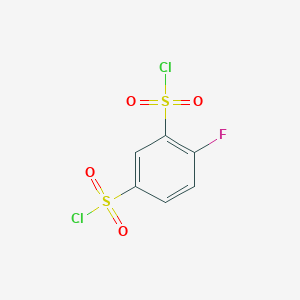
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)
